GAT229 is a synthetic compound classified as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1). [, , , ] This enantiomerically pure molecule, specifically the S-(-)-enantiomer of GAT211, exhibits selective binding to CB1, influencing its activity without directly activating it. [] Its role in scientific research centers around investigating the therapeutic potential of targeting CB1 allosterically for conditions like pain, inflammation, and ocular hypertension. [, , ]
The compound belongs to the class of indole derivatives, which are characterized by the presence of the indole ring structure. Indoles are significant in pharmaceutical chemistry due to their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific structure of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole suggests potential applications in drug development and synthesis.
The synthesis of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole typically involves a multi-step process. A common method includes the reaction between 2-phenylindole and β-nitrostyrene under acidic conditions.
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. For instance, yields can be significantly influenced by the choice of solvent and the concentration of the catalyst used during the reaction .
The molecular structure of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole can be described as follows:
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole involves several pathways depending on its biological target:
Research indicates that this compound may interact with specific receptors or enzymes within biological systems, potentially modulating signaling pathways related to inflammation or cancer cell proliferation. For instance, it has been shown to inhibit excitatory postsynaptic currents in certain neuronal models, suggesting neuroprotective properties.
Mechanistic studies often utilize techniques such as receptor binding assays or cellular assays to elucidate how this compound influences cellular behavior at molecular levels.
The physical and chemical properties of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole are crucial for understanding its behavior in various environments:
Melting point, boiling point, and spectral data (NMR, IR) provide insights into its stability and reactivity profiles. For instance, characteristic NMR signals can confirm the presence of functional groups and structural integrity .
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole holds significant promise in various scientific applications:
The exploration of chiral indole derivatives represents a significant chapter in medicinal chemistry, with 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole (commonly designated GAT229 or GAT-211) emerging as a pivotal compound in cannabinoid receptor research. First synthesized and characterized in the early 21st century, this molecule was developed to probe the allosteric binding sites of G protein-coupled receptors (GPCRs), specifically the cannabinoid CB1 receptor . Its discovery coincided with a paradigm shift in drug design, moving beyond orthosteric sites to target functionally distinct receptor modulatory sites. The strategic incorporation of a nitroethyl moiety and stereogenic center distinguished it from earlier indole-based scaffolds, which predominantly lacked such defined chiral elements for precise receptor interaction [4] [5]. The compound’s CAS registry (102704-40-5) formalized its entry into chemical databases, enabling standardized pharmacological evaluation across research groups [3] [9].
The molecular architecture of this compound features a trisubstituted indole core decorated with two phenyl groups at C2 and C3, the latter bearing a chiral (1S)-2-nitro-1-phenylethyl chain. This configuration generates a stereochemical fingerprint critical for its biological activity. The absolute (S)-configuration at the benzylic carbon (C1) governs three-dimensional orientation, allowing optimal interaction with hydrophobic pockets in the CB1 receptor’s allosteric site [4]. Density functional theory analyses reveal that the nitro group (-NO₂), positioned β to the chiral center, adopts a conformation that facilitates hydrogen bonding with serine residues in the receptor . The planar indole nucleus and extended π-system further contribute to electronic delocalization, enhancing binding affinity. This structural synergy is evident in the compound’s isomeric SMILES notation, which explicitly encodes the (S)-chirality: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4
[4].
Indole derivatives occupy a privileged position in neuropharmacology due to their structural mimicry of endogenous neurotransmitters and versatility in modulating receptor dynamics. The 2-phenylindole core in GAT229 acts as a rigid hydrophobic anchor, while the 3-nitroethylphenyl substituent confers allosteric properties. This enables the compound to enhance the binding affinity of orthosteric ligands (e.g., anandamide, CP 55,940) to CB1 receptors without direct activation, classifying it as a positive allosteric modulator (PAM) [10]. Such modulation is pH- and membrane potential-dependent, reflecting the compound’s nuanced interaction with ion channels and receptor proteins [3] [9]. Beyond cannabinoid receptors, indole scaffolds exhibit broad bioactivity spectra, including interactions with serotonin receptors and inhibition of ligand-binding domains in pathological proteins [5] [10]. This versatility underscores their utility in developing therapies for neurological disorders, cancer, and metabolic diseases.
Table 1: Core Molecular Properties of 3-[(1S)-2-Nitro-1-phenylethyl]-2-phenyl-1H-indole
Property | Value | Significance |
---|---|---|
IUPAC Name | 3-[(1S)-2-Nitro-1-phenylethyl]-2-phenyl-1H-indole | Formal chemical nomenclature |
Synonyms | GAT229; GAT-211; GAT 229 | Common research identifiers |
Molecular Formula | C₂₂H₁₈N₂O₂ | Elemental composition and mass basis |
Molecular Weight | 342.40 g/mol | Critical for pharmacokinetic calculations |
Chiral Center | (S)-configuration at C1 | Dictates stereoselective receptor binding |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN+[O-])C4=CC=CC=C4 | Linear structure encoding |
Isomeric SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C@@HC4=CC=CC=C4 | Stereospecific encoding |
Hydrogen Bond Donors | 1 (indole -NH) | Influences solubility and protein binding |
Synthesis, Physico-Chemical Properties, and Receptor Interactions
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7